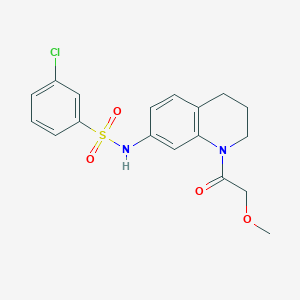![molecular formula C14H15FN2O2 B2941031 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile CAS No. 1225883-44-2](/img/structure/B2941031.png)
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile, also known as FPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. FPAC is a piperidine derivative that contains a fluorophenoxyacetyl group and a carbonitrile group. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been found to enhance the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory. This compound has also been found to modulate the release of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium signaling, and the modulation of neurotransmitter release. It has also been found to have anti-inflammatory and anti-apoptotic effects, making it a potential candidate for the treatment of various diseases, including neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. It also has a relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in some solvents, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of the therapeutic potential of this compound and its derivatives in various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile involves the reaction of 4-fluorophenol with acetyl chloride to form 4-fluoroacetophenone, which is then reacted with piperidine and potassium carbonate to form this compound. This method has been optimized to yield high purity and high yields of this compound.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. This compound has been used as a tool to study the sigma-1 receptor and its potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMVDRWZYMBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)



![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)
![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)





![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
